2-Methylphenyl isothiocyanate
Overview
Description
2-Methylphenyl isothiocyanate: is an organic compound with the molecular formula C₈H₇NS . It is also known by other names such as 3-Tolyl isothiocyanate and Isothiocyanic acid 2-methylphenyl ester . This compound is part of the isothiocyanate family, which is characterized by the functional group -N=C=S . Isothiocyanates are known for their biological activity and are commonly found in plants, particularly in the Brassicaceae family .
Scientific Research Applications
Chemistry: 2-Methylphenyl isothiocyanate is used as a building block in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds .
Biology and Medicine: Isothiocyanates, including this compound, are studied for their potential anticancer, antimicrobial, and anti-inflammatory properties . They are also used in bioconjugation techniques due to their reactivity with amines .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including agrochemicals and pharmaceuticals .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 2-methylphenyl isothiocyanate belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
The mode of action of this compound involves its interaction with various amines . Phenyl isothiocyanate, a related compound, is known to be highly reactive with various amines due to the fact that the electrons of the group (N=C=S) could be spread over the benzene . This suggests that this compound may also interact with amines in a similar manner.
Biochemical Pathways
, isothiocyanates are known to modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .
Biochemical Analysis
Biochemical Properties
2-Methylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It reacts with amino groups in proteins, forming stable thiourea derivatives. This interaction can alter the activity of enzymes and proteins, making this compound a useful reagent for studying enzyme mechanisms and protein functions. Additionally, it has been observed to interact with glutathione, a critical antioxidant in cells, potentially affecting cellular redox balance .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by activating cell death pathways and inhibiting cell proliferation. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce oxidative stress by depleting cellular antioxidants, leading to the activation of stress response pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can induce beneficial effects such as the activation of detoxification enzymes and the inhibition of tumor growth. At high doses, this compound can cause toxic effects, including liver damage, gastrointestinal irritation, and systemic toxicity. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is metabolized in the liver through the mercapturic acid pathway. It is conjugated with glutathione to form a thiol conjugate, which is then further metabolized and excreted in the urine. This metabolic pathway is crucial for the detoxification and elimination of this compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, affecting its localization and accumulation in different cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the mitochondria and endoplasmic reticulum. This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound can be affected by its localization, as it can interact with organelle-specific proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: Another method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods: The industrial production of isothiocyanates often involves the use of safer and more cost-effective methods. One such method is the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Methylphenyl isothiocyanate can undergo substitution reactions with various nucleophiles, such as amines, to form thioureas.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution: Phenyl chlorothionoformate and primary amines in the presence of sodium hydroxide.
Oxidation/Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products:
Thioureas: Formed from substitution reactions with amines.
Sulfur-containing Compounds: Formed from oxidation reactions.
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 2-Methylphenyl isothiocyanate is unique due to its methyl group, which can influence its reactivity and biological activity compared to other isothiocyanates . For example, allyl isothiocyanate is known for its pungent flavor and is found in mustard oils, while sulforaphane is studied for its potent anticancer properties .
Properties
IUPAC Name |
1-isothiocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYYPPZLPVIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210325 | |
Record name | 2-Tolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-69-7 | |
Record name | 2-Methylphenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tolyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 614-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Tolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TOLYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ST94Z07Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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